4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a combination of chlorophenyl, quinoline, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This intermediate is then reacted with 7-chloroquinoline-4-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: Shares the quinoline moiety and is used as an antimalarial drug.
Chloroquine: Another antimalarial drug with a similar structure.
Quinoline derivatives: A broad class of compounds with various biological activities.
Uniqueness
4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of structural features, which may confer specific biological activities not found in other similar compounds .
Properties
Molecular Formula |
C27H16Cl2N4O |
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Molecular Weight |
483.3 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-[4-[(7-chloroquinolin-4-yl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H16Cl2N4O/c28-18-5-1-16(2-6-18)22-14-25(33-27(34)23(22)15-30)17-3-8-20(9-4-17)32-24-11-12-31-26-13-19(29)7-10-21(24)26/h1-14H,(H,31,32)(H,33,34) |
InChI Key |
CNYZIPKMSKYKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
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